(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring with a methanol group attached at the 3-position and a methoxy group at the 5-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methoxypyrazole with a suitable pyridine derivative under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the ring system.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol include other pyrazolopyridine derivatives such as:
- (5-Chloro-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
- (5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methanol groups at specific positions on the fused ring system can lead to unique interactions with molecular targets and distinct chemical properties .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-9(4-8)7(6-12)5-10-11/h2-5,12H,6H2,1H3 |
InChI Key |
BAXHQYLVBXPBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)CO |
Origin of Product |
United States |
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